4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone

Coordination Chemistry Ruthenium Complexes Tautomerism

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone (ABNH; PDNH) is a Schiff base formed by condensation of 4-(dimethylamino)benzaldehyde with nicotinic acid hydrazide. It belongs to the aroylhydrazone family, which is widely investigated for metal chelation, antiproliferative activity, and corrosion inhibition.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
Cat. No. B11709909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2
InChIInChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+
InChIKeyOUIUFGWOJCNQRW-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)benzaldehyde Nicotinoyl Hydrazone – A Bifunctional Schiff Base for Corrosion Science and Coordination Chemistry


4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone (ABNH; PDNH) is a Schiff base formed by condensation of 4-(dimethylamino)benzaldehyde with nicotinic acid hydrazide [1]. It belongs to the aroylhydrazone family, which is widely investigated for metal chelation, antiproliferative activity, and corrosion inhibition. The presence of the strongly electron-donating para-dimethylamino group distinguishes this compound from simple benzaldehyde nicotinoyl hydrazone and influences both its coordination tautomerism and its electrochemical behaviour [2].

Why Generic Nicotinoyl Hydrazone Substitution Cannot Replace 4-(Dimethylamino)benzaldehyde Nicotinoyl Hydrazone


Nicotinoyl hydrazones are not interchangeable because the aldehyde-derived substituent dictates the tautomeric form, reduction potential, and metal-binding mode. Specifically, the 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone adopts an enol-form coordination in ruthenium complexes, whereas its isonicotinoyl isomer and the 4-methoxy analog coordinate in the keto form [1]. Furthermore, polarographic studies on isonicotinoylhydrazones of aromatic aldehydes demonstrate that the half-wave reduction potential is systematically shifted by the electronic nature of the substituent, with the dimethylamino group producing a distinct cathodic shift relative to unsubstituted or nitro-substituted analogues [2]. These electronic and structural differences mean that a generic nicotinoyl hydrazone cannot reproduce the coordination chemistry or redox behaviour of the 4-(dimethylamino) variant, making informed selection essential for reproducible research.

Quantitative Differentiation Evidence for 4-(Dimethylamino)benzaldehyde Nicotinoyl Hydrazone vs. Closest Analogs


Enol vs. Keto Coordination Mode in Ruthenium(II) Complexes: PDNH vs. Isonicotinoyl Isomer PDINH

In a single study that directly compares four hydrazone ligands, p-dimethylaminobenzaldehyde nicotinoylhydrazone (PDNH) coordinated to ruthenium exclusively in the enol form, whereas its isonicotinoyl isomer (PDINH) and the 4-methoxy derivatives (PMNH, PMINH) all coordinated in the keto form [1]. Single-crystal X-ray diffraction of cis-[Ru(bpy)₂(PDNH)](ClO₄)₂ confirmed the enol oxygen and azomethine nitrogen as the donor atoms, establishing a structural signature that is unique to the nicotinoyl–dimethylamino combination.

Coordination Chemistry Ruthenium Complexes Tautomerism

Cathodic Shift in Half-Wave Reduction Potential Relative to Unsubstituted Isonicotinoylhydrazone

Polarographic analysis of a series of isonicotinoylhydrazones derived from aromatic aldehydes showed that the half-wave reduction potential (E₁/₂) on a dropping mercury electrode is systematically influenced by the electronic character of the substituent on the benzaldehyde ring [1]. The p-dimethylamino derivative exhibited a significantly more negative E₁/₂ than the unsubstituted benzaldehyde isonicotinoylhydrazone, consistent with the strong electron-donating +M effect of the N(CH₃)₂ group, which increases the electron density on the azomethine bond and makes reduction more difficult.

Electrochemistry Polarography Structure-Activity Relationship

Concentration-Dependent Corrosion Inhibition Efficiency of ABNH on Mild Steel in 1 M HCl

The target compound (ABNH) was evaluated as a corrosion inhibitor for mild steel in 1 M HCl using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy [1]. Inhibition efficiency increased with inhibitor concentration, reaching a maximum at 6 mM, and the adsorption obeyed the Langmuir isotherm (R² ≈ 1), confirming spontaneous, monolayer chemisorption. The compound behaved as a mixed-type inhibitor, suppressing both anodic metal dissolution and cathodic hydrogen evolution.

Corrosion Inhibition Mild Steel Electrochemical Impedance Spectroscopy

Evidence-Driven Application Scenarios for 4-(Dimethylamino)benzaldehyde Nicotinoyl Hydrazone


Coordination Chemistry: Synthesis of Ruthenium(II) Polypyridyl Complexes with Defined Enolate Binding

Researchers designing Ru(II) polypyridyl complexes for photoredox catalysis or DNA targeting can exploit the enol-form coordination of PDNH to access a negatively charged O-donor that is not available with the isonicotinoyl isomer or 4-methoxy analogs [1]. This binding mode influences the metal-centred HOMO energy and may alter the photophysical properties of the resulting complex relative to keto-coordinated analogues.

Industrial Corrosion Protection: Acid Pickling Inhibitor for Mild Steel

ABNH can be formulated as a mixed-type corrosion inhibitor for mild steel in hydrochloric acid pickling baths. The compound achieves high inhibition efficiency at low millimolar concentrations (6 mM) via spontaneous Langmuir adsorption, as demonstrated by weight loss, EIS, and surface imaging [2]. The electron-donating dimethylamino group is postulated to strengthen chemisorption compared to unsubstituted benzaldehyde hydrazones.

Electrochemical Sensor Development: Redox-Modulated Hydrazone Platform

The cathodically shifted reduction potential imparted by the dimethylamino substituent, as established by polarographic comparison with benzaldehyde and nitrobenzaldehyde isonicotinoylhydrazones [3], makes this compound a candidate for electrochemical sensor design where a defined and tunable redox wave is required, for instance in metal-ion-selective electrodes or electrocatalytic systems.

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